molecular formula C20H15ClFNO6S B15279593 Benzenesulfonylfluoride, 4-[[4-[(2-chloro-4-nitrophenoxy)methyl]phenyl]methoxy]- CAS No. 31185-39-4

Benzenesulfonylfluoride, 4-[[4-[(2-chloro-4-nitrophenoxy)methyl]phenyl]methoxy]-

Cat. No.: B15279593
CAS No.: 31185-39-4
M. Wt: 451.9 g/mol
InChI Key: KVQFYRQDSSXKGX-UHFFFAOYSA-N
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Description

4-((4-((2-Chloro-4-nitrophenoxy)methyl)benzyl)oxy)benzene-1-sulfonyl fluoride is a complex organic compound with a molecular formula of C20H15ClFNO6S. This compound is known for its unique chemical structure, which includes a sulfonyl fluoride group, a chlorinated aromatic ring, and a nitrophenoxy moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-((2-Chloro-4-nitrophenoxy)methyl)benzyl)oxy)benzene-1-sulfonyl fluoride typically involves multiple steps. One common method includes the reaction of 2-chloro-4-nitrophenol with benzyl chloride in the presence of a base to form 2-chloro-4-nitrophenoxybenzyl chloride. This intermediate is then reacted with 4-hydroxybenzene-1-sulfonyl fluoride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

4-((4-((2-Chloro-4-nitrophenoxy)methyl)benzyl)oxy)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl fluoride group can be substituted by nucleophiles such as amines and thiols.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic Substitution: Formation of sulfonamide or sulfonate derivatives.

    Reduction: Formation of the corresponding amine.

    Oxidation: Formation of carboxylic acids.

Scientific Research Applications

4-((4-((2-Chloro-4-nitrophenoxy)methyl)benzyl)oxy)benzene-1-sulfonyl fluoride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonyl fluoride group.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((4-((2-Chloro-4-nitrophenoxy)methyl)benzyl)oxy)benzene-1-sulfonyl fluoride involves its interaction with nucleophilic sites in biological molecules. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophilic amino acid residues in enzymes, leading to enzyme inhibition. This property makes it a valuable tool in studying enzyme function and developing enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-((2-Chloro-4-nitrophenoxy)methyl)benzyl)oxy)benzene-1-sulfonyl chloride
  • 4-((4-((2-Chloro-4-nitrophenoxy)methyl)benzyl)oxy)benzene-1-sulfonyl bromide
  • 4-((4-((2-Chloro-4-nitrophenoxy)methyl)benzyl)oxy)benzene-1-sulfonyl iodide

Uniqueness

The uniqueness of 4-((4-((2-Chloro-4-nitrophenoxy)methyl)benzyl)oxy)benzene-1-sulfonyl fluoride lies in its sulfonyl fluoride group, which is more reactive than its chloride, bromide, and iodide counterparts. This increased reactivity makes it particularly useful in applications requiring rapid and irreversible enzyme inhibition.

Properties

CAS No.

31185-39-4

Molecular Formula

C20H15ClFNO6S

Molecular Weight

451.9 g/mol

IUPAC Name

4-[[4-[(2-chloro-4-nitrophenoxy)methyl]phenyl]methoxy]benzenesulfonyl fluoride

InChI

InChI=1S/C20H15ClFNO6S/c21-19-11-16(23(24)25)5-10-20(19)29-13-15-3-1-14(2-4-15)12-28-17-6-8-18(9-7-17)30(22,26)27/h1-11H,12-13H2

InChI Key

KVQFYRQDSSXKGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)S(=O)(=O)F)COC3=C(C=C(C=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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